1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- - 611205-12-0

1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-

Catalog Number: EVT-3191631
CAS Number: 611205-12-0
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Fischer Indole Synthesis: This classic approach involves the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes. [] This method allows for the introduction of substituents at various positions of the pyrrolopyridine ring system.
  • Multi-step Synthesis from Pyridine Precursors: This approach utilizes substituted pyridine derivatives as starting materials and involves a series of steps to construct the pyrrolopyridine framework. []
  • Three-Component Coupling Reactions: These reactions offer a convenient and efficient way to access diverse pyrrolopyridine derivatives in a single step by reacting a ketone, an aldehyde, and a 3-aminopyrazole. []
Molecular Structure Analysis
  • Electrophilic Aromatic Substitution: The pyrrole ring is more electron-rich than the pyridine ring, making it susceptible to electrophilic attack. This allows for the introduction of various substituents at different positions of the pyrrole moiety. []
  • Nucleophilic Substitution: Halogenated pyrrolopyridines, particularly those substituted at the 5-position, can undergo nucleophilic substitution reactions to introduce a range of functional groups. []
  • Metal-catalyzed Cross-coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, heteroaryl, or alkynyl substituents at various positions of the pyrrolopyridine scaffold. []
Mechanism of Action
  • Kinase Inhibition: Many pyrrolopyridine derivatives exhibit potent kinase inhibitory activity by competing with ATP for binding to the kinase active site. The specific interactions between the inhibitor and the kinase hinge region and surrounding amino acids determine the selectivity and potency of inhibition. [, , , , , ]
  • Cholinesterase Inhibition: Certain pyrrolopyridine derivatives demonstrate inhibitory activity against cholinesterases, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. This property has potential therapeutic implications for neurodegenerative diseases like Alzheimer's disease. []
  • Glycation Inhibition: Some pyrrolopyridine derivatives exhibit antiglycation properties, preventing the non-enzymatic reaction between reducing sugars and proteins or lipids. This activity holds potential for the development of therapeutic agents for diabetic complications. []
Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives are influenced by the nature and position of substituents. Generally, these compounds are crystalline solids with varying degrees of solubility in organic solvents. The presence of polar functional groups, such as amines, amides, or carboxylic acids, can enhance water solubility. [, ]

Applications
  • Medicinal Chemistry: As bioisosteres of indoles, pyrrolopyridines offer a valuable platform for the development of novel therapeutics. These compounds have shown potential as:
    • Anticancer agents: By inhibiting various kinases involved in cell proliferation and survival, such as CDK8 [], RSK2 [], FGFR [], and c-Met [].
    • Anti-inflammatory agents: By targeting enzymes like human neutrophil elastase (HNE), which plays a role in inflammatory diseases of the respiratory system. []
    • Metabolic disease treatment: As potential treatments for diseases like diabetes and obesity by inhibiting DGAT2, an enzyme involved in triglyceride synthesis. []
  • Chemical Biology: The unique structure and reactivity of pyrrolopyridines make them attractive scaffolds for developing molecular probes and tools for studying biological processes. For instance, 1H-pyrrolo[2,3-b]pyridine-3-acetic acid has been investigated as a molecular probe in auxin physiology. []

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound was investigated as a potential imaging agent for dopamine D4 receptors. [] The compound exhibited homogeneous distribution of radioactivity within rat brains in ex vivo studies. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound was synthesized serendipitously during attempts to prepare [(5MAP)2CuBr2]2, a copper(II) halide dimer. [] The synthesis involved the reaction of CuBr2 with 2-amino-5-methylpyridine (5MAP) in 2-butanone, leading to the in situ formation of the bicyclic ligand 3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine. []

4-((cis-1-(4-Chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Compound Description: This compound emerged as a potent and selective JAK1 inhibitor. [] It showed promising results in reducing the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs), suggesting its potential as a therapeutic agent for hepatic fibrosis. []

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups

Compound Description: These compounds were designed and synthesized as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), a promising target for cancer therapy. [] The phenyl sulfonamide group was found to form a key hydrogen bond with the target residue LEU-74, contributing to the inhibitory activity. []

3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound serves as a versatile building block in organic synthesis. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

Compound Description: This compound showed potent activity as a type II CDK8 inhibitor and displayed significant antitumor effects against colorectal cancer in vivo. [] It indirectly inhibits β-catenin activity by targeting CDK8, leading to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest. []

Nortopsentin Analogues with 1H-pyrrolo[2,3-b]pyridine core

Compound Description: These novel compounds demonstrated potent antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). [] These derivatives function as cyclin-dependent kinase 1 (CDK1) inhibitors, exhibiting strong inhibitory effects on DMPM cell proliferation and inducing caspase-dependent apoptosis. []

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

Compound Description: This compound serves as a key intermediate in pharmaceutical synthesis. []

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives

Compound Description: This series of compounds were designed and evaluated for their inhibitory activity against Janus kinase 3 (JAK3). [] Introducing a carbamoyl group at the C5 position and a cyclohexylamino group at the C4 position significantly enhanced JAK3 inhibitory activity. []

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B Inhibitors

Compound Description: This series was designed as selective and potent inhibitors of phosphodiesterase 4B (PDE4B). [] Notably, compound 11h demonstrated selectivity for PDE4B, exhibited favorable ADME properties, and effectively inhibited TNF-α release from macrophages under pro-inflammatory conditions. []

1H-Pyrrolo[2,3-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Compound Description: This research focused on developing potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. [] These compounds demonstrated strong inhibitory activity against FGFR1, 2, and 3. Compound 4h exhibited potent FGFR inhibitory activity (IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively) and showed promising results in vitro, inhibiting breast cancer cell proliferation, inducing apoptosis, and suppressing migration and invasion. []

1H-Pyrrolo[2,3-b]pyridine derivatives as c-Met Inhibitors

Compound Description: This study investigated 1H-pyrrolo[2,3-b]pyridine derivatives for their cytotoxic activity, with most exhibiting potent effects (IC50 < 10 µM). [] The study aimed to elucidate quantitative structure-activity relationships (QSAR) to guide the design of potent c-Met inhibitors. [] Compound 7g-cl showed promise as a potential c-Met inhibitor based on docking and molecular dynamics simulations. []

1H‐pyrrolo[2,3‐b]pyridine derivatives as human neutrophil elastase (HNE) inhibitors

Compound Description: This study explored modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold to develop potent HNE inhibitors. [] The research found that retaining an unsubstituted 2-position on the scaffold is crucial for HNE inhibitory activity. In contrast, the 5-position tolerated bulky and lipophilic substituents, enhancing interactions with the enzyme's active site. []

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Description: This work focuses on the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using Fischer indole cyclization. [] The flexibility of this method allows for the introduction of diverse alkyl or aryl substituents at the 2- and 3- positions. []

(Dimethylamino)-Functionalised 'Titanocenes' with 7-Azaindole Substituents

Compound Description: These compounds were synthesized and evaluated for their anticancer activity. [] Notably, compound 5a showed promising cytotoxicity against LLC-PK cells, with an IC50 value comparable to cisplatin. []

1H-Pyrrolo[2,3-b]pyridine derivatives as DGAT2 Inhibitors

Compound Description: This research led to the discovery of potent and selective diacylglycerol acyltransferase 2 (DGAT2) inhibitors with a substituted 1H-pyrrolo[2,3-b]pyridine core. [] Compounds H2-003 and -005 significantly reduced TG biosynthesis in hepatic and preadipose cells. []

3-Acetyl-7-azaindole

Compound Description: This compound is a key derivative of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and is prepared through acetylation reactions. [] It serves as a valuable intermediate in synthesizing more complex 7-azaindole derivatives. []

[Rh2(µ-L)2(nbd)2] and [Rh4(µ-Cl)2(µ-L)2(µ-CO)2(CO)2(nbd)2] (L = 1H-pyrrolo[2,3-b]pyridine, nbd = norborna-2,5-diene)

Compound Description: These complexes utilize 1H-pyrrolo[2,3-b]pyridine as a bridging ligand in rhodium(I) chemistry. [] The study explored the coordination chemistry of 1H-pyrrolo[2,3-b]pyridine with rhodium(I) precursors, resulting in various mono-, bi-, and tetranuclear complexes. []

4-Chloro-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound was studied using high-resolution X-ray diffraction and density functional theory (DFT) to analyze its electronic structure and topological features. [] The study focused on understanding the electron density distribution, bonding scheme, and intermolecular interactions in the solid state. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: These compounds were synthesized as deaza analogues of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] The study aimed to explore the effects of replacing a nitrogen atom with a carbon atom in the pyrrolopyrimidine core on biological activity. []

7-Azaindole analogs with a phenacyl moiety

Compound Description: A series of 7-azaindole analogs containing a phenacyl moiety were synthesized and evaluated for their inhibitory activity against cholinesterase (AChE and BChE) and glycation. [] Variations in the substituents on the phenyl ring of the phenacyl group affected their potency. [] Compound 2 exhibited potent BChE inhibitory activity comparable to the standard drug galantamine. []

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid (7-Azaindole-3-acetic acid)

Compound Description: This compound is an analog of the plant hormone indole-3-acetic acid (auxin). [] The structural characterization revealed that 1H-pyrrolo[2,3-b]pyridine-3-acetic acid adopts a similar molecular geometry to auxin, with the side chain oriented perpendicular to the 7-azaindole ring. []

N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound is a potent and selective type II DFG-out inhibitor of RIPK3 kinase. [] This discovery led to developing novel RIPK3 kinase inhibitors targeting this previously unreported DFG-out conformation. []

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

Compound Description: This compound was synthesized as part of an investigation into substituted 1H-pyrrolo-[2,3-b]pyridines for potential use in bioactive drugs. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is a kinase inhibitor that has been studied for its potential in treating cancers. []

1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester

Compound Description: This compound was synthesized as part of a study on pyrrolopyridine derivatives. [] The X-ray structure confirmed its identity as the pyrrolo[2,3-c]pyridine isomer. []

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9)

Compound Description: Compounds 8 and 9 were prepared and characterized in a study exploring new biologically active pyrrolo[2,3-b]pyridine scaffolds. []

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

Compound Description: The crystal structure of this compound has been reported, revealing the presence of intermolecular N—H⋯N hydrogen bonds. []

2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine

Compound Description: The crystal structure of this compound has been reported, showing intermolecular N—H⋯N hydrogen bonds, leading to the formation of dimers. []

Properties

CAS Number

611205-12-0

Product Name

1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-

IUPAC Name

5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C13H9FN2/c14-12-4-2-1-3-11(12)10-7-9-5-6-15-13(9)16-8-10/h1-8H,(H,15,16)

InChI Key

SVNOWERKDRFNGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN=C3C(=C2)C=CN3)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C3C(=C2)C=CN3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.